

# Comparative Analysis of 5-Amino-3-methylisothiazole-4-carbonitrile and Related Bioactive Heterocycles

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## Compound of Interest

**Compound Name:** 5-Amino-3-methyl-isothiazole-4-carbonitrile

**Cat. No.:** B1270446

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral and biological properties of 5-Amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9) and related isothiazole and isoxazole derivatives. Due to the limited availability of published experimental data for 5-Amino-3-methylisothiazole-4-carbonitrile, this document focuses on cross-referencing its known characteristics with publicly available data for structurally similar compounds that have demonstrated significant biological activity. This approach aims to provide a valuable reference for researchers engaged in the discovery and development of novel therapeutic agents based on these heterocyclic scaffolds.

## Compound Profiles

This section details the physicochemical properties of 5-Amino-3-methylisothiazole-4-carbonitrile and selected comparator compounds. The alternatives were chosen based on their structural similarity and reported biological activities, particularly in the areas of anticancer and antimicrobial research.

Property	5-Amino-3-methylisothiazole-4-carbonitrile	5-Hydrazino-3-methylisothiazole-4-carboxylic acid	5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide	5-Amino-3-methylisoxazole-4-carboxylic acid
CAS Number	41808-35-9	Not available	Not available	Not available
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> S	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub> S	C <sub>5</sub> H <sub>4</sub> CIN <sub>3</sub> OS	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	139.18 g/mol	171.18 g/mol	193.63 g/mol	142.11 g/mol
Melting Point	202 °C[1][2][3]	Not reported	Not reported	Not reported
Appearance	Off-White to Light Yellow Solid[3]	Not reported	Not reported	Not reported
Known Biological Activity	Key intermediate in pharmaceuticals and agrochemicals, particularly for antimicrobial and antifungal agents.[3]	Antiproliferative activity against leukemia and colon cancer cell lines.[4]	Potential anticancer activity.[5]	Anticancer, anti-inflammatory, and antibacterial activities.[6]

## Spectroscopic Data Comparison

While complete published spectra for 5-Amino-3-methylisothiazole-4-carbonitrile are not readily available, some suppliers indicate that the infrared and NMR spectra conform to the expected structure.[3] This section presents a comparison with the published spectral data of related, well-characterized isothiazole derivatives.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the substitution pattern on the heterocyclic ring. Below is a comparison of expected shifts for the target compound with published data for

a related derivative.

Compound	Solvent	Chemical Shift ( $\delta$ ppm) and Multiplicity
5-Amino-3-methylisothiazole-4-carbonitrile (Expected)	DMSO-d <sub>6</sub>	~2.3 (s, 3H, CH <sub>3</sub> ), ~7.5 (s, 2H, NH <sub>2</sub> )
5-Hydrazino-3-methylisothiazole-4-carboxylic acid[4]	Not specified	Not specified in abstract
5-Amino-4-chloro-3-methylisothiazole[7]	CDCl <sub>3</sub>	2.30 (s, 3H, CH <sub>3</sub> ), 4.6 (broad s, 2H, NH <sub>2</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for the target compound and a related derivative are compared below.

Compound	Key IR Peaks (cm <sup>-1</sup> )	Functional Group Assignment
5-Amino-3-methylisothiazole-4-carbonitrile (Expected)	~3400-3200, ~2220, ~1640	N-H stretch (amine), C≡N stretch (nitrile), N-H bend (amine)
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives[4]	Not specified in abstract	The study mentions IR was used for characterization.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives[5]	Not specified in abstract	The study mentions IR was used for structure determination.

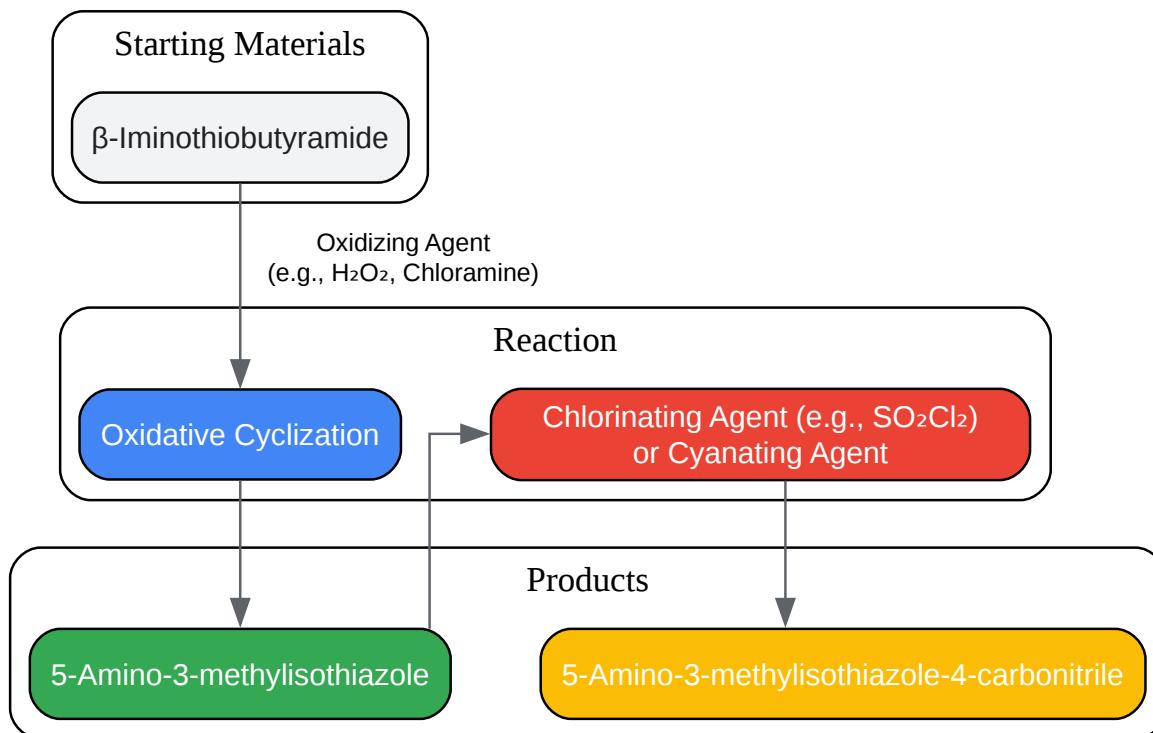
## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structure elucidation.

Compound	Molecular Ion (m/z)	Key Fragmentation Pathways
5-Amino-3-methylisothiazole-4-carbonitrile	139.02 (M <sup>+</sup> )	Expected fragmentation would involve loss of HCN, CH <sub>3</sub> CN, and cleavage of the isothiazole ring.
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives[4]	Not specified in abstract	The study mentions MS was used for characterization.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives[5]	Not specified in abstract	The study mentions MS was used for structure determination.

## Experimental Protocols

A detailed, published synthesis protocol specifically for 5-Amino-3-methylisothiazole-4-carbonitrile is not available. However, based on established methods for the synthesis of related 5-aminoisothiazoles, a plausible synthetic route can be proposed. The following workflow is based on the principles outlined in patents for the synthesis of 5-amino-3-methylisothiazole and its 4-chloro derivative.[7][8]



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Proposed synthetic workflow for 5-Amino-3-methylisothiazole-4-carbonitrile.

#### Methodology:

- Synthesis of 5-Amino-3-methylisothiazole:  $\beta$ -Iminothiobutyramide is subjected to oxidative cyclization using an oxidizing agent such as hydrogen peroxide or chloramine.<sup>[8]</sup> The reaction mixture is typically stirred at a controlled temperature, followed by extraction and purification to yield 5-amino-3-methylisothiazole.
- Cyanation of 5-Amino-3-methylisothiazole: The resulting 5-amino-3-methylisothiazole can then be subjected to an electrophilic cyanation reaction at the 4-position. This step would likely involve a suitable cyanating agent under controlled reaction conditions. While a specific protocol for cyanation is not available, the chlorination of the 4-position is well-documented and involves reacting 5-amino-3-methylisothiazole with a chlorinating agent like sulfonyl chloride.<sup>[7]</sup> A similar electrophilic substitution approach would be anticipated for cyanation.

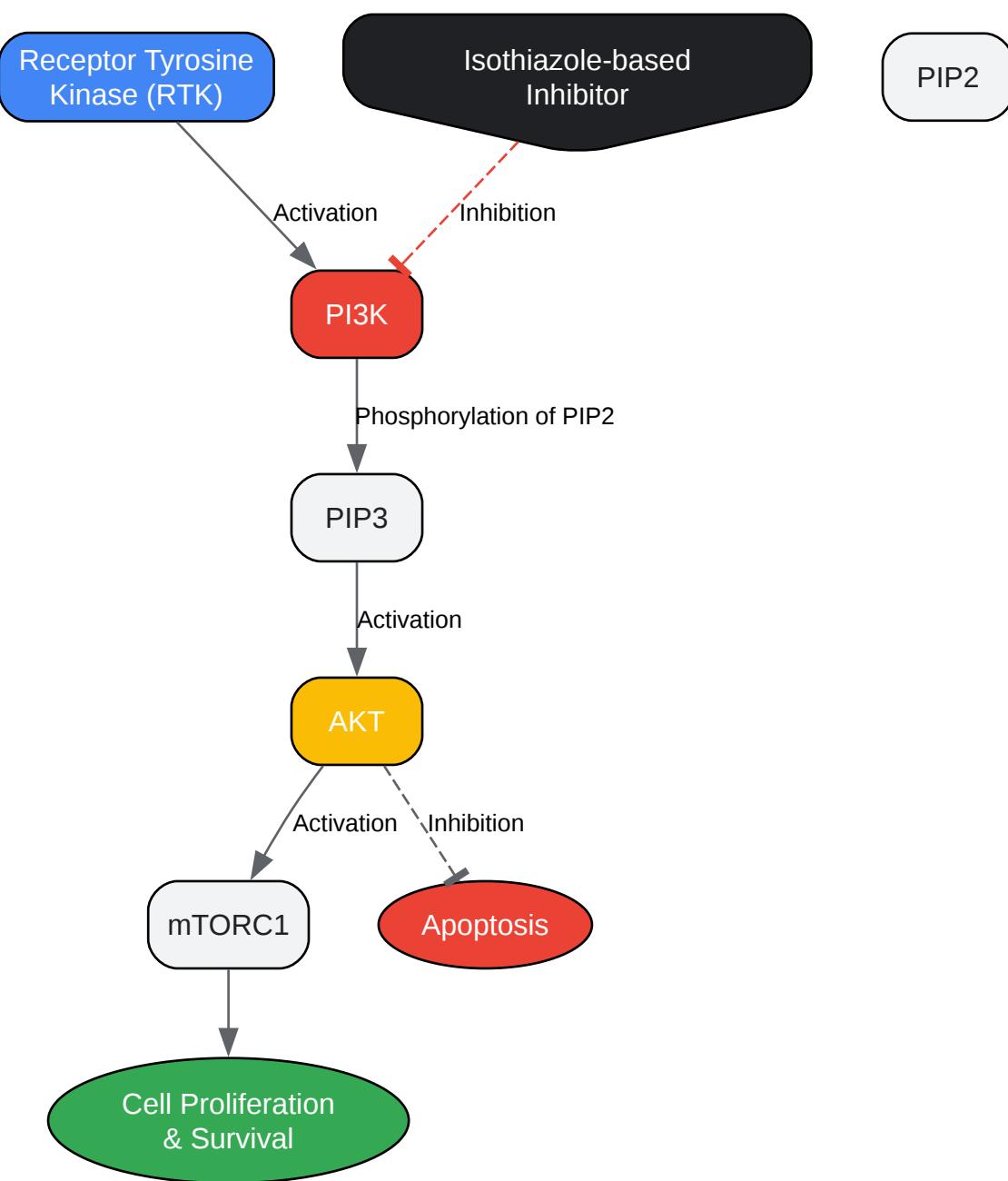
## Comparative Biological Activity

Isothiazole and isoxazole cores are present in numerous compounds with a wide range of biological activities. This section provides a comparative overview of the reported activities of compounds structurally related to 5-Amino-3-methylisothiazole-4-carbonitrile.

Compound/Derivative Class	Reported Biological Activity	Target/Mechanism of Action (if known)	Reference
5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives	Antiproliferative	High selectivity towards leukemia and colon cancer cell lines.	[4]
5-Acetyl-4-methylthiazole derivatives	Antimicrobial	Disruption of cell membrane integrity.	[9]
5-Amino-3-methyl-isoxazole-4-carboxylic acid	Anticancer, Anti-inflammatory, Antibacterial	Broad-spectrum activity.	[6]
2-Amino-5-methylthiazol derivatives	Antioxidant	Radical scavenging activity.	[10]

## Signaling Pathway and Workflow Visualization

The development of novel anticancer agents often involves targeting specific signaling pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is a common target for cancer therapeutics. The diagram below illustrates a simplified representation of this pathway, which is often dysregulated in cancers where isothiazole-based inhibitors have shown activity.

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Simplified PI3K/AKT signaling pathway, a target for anticancer agents.

This guide serves as a starting point for researchers interested in 5-Amino-3-methylisothiazole-4-carbonitrile and related compounds. The cross-referenced data and proposed experimental approaches provide a framework for further investigation into the synthesis, characterization, and biological evaluation of this and other promising heterocyclic compounds.

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